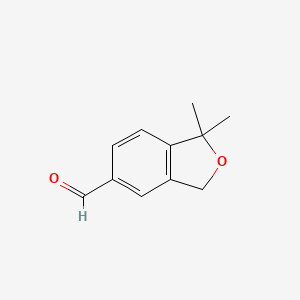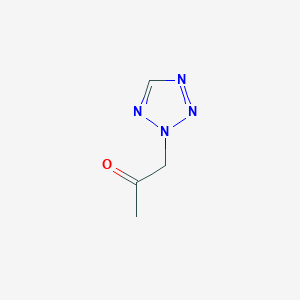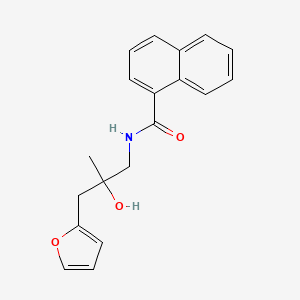
(E)-1-(2,6-difluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-difluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on the synthesis and characterization of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These studies explore the spectroscopic, electrochemical, thermal, and antimicrobial properties of the complexes, indicating a broad area of application ranging from material science to microbiology (Chai et al., 2017).
Biological Evaluation
- Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for biological activity. The most active compounds in antiproliferative screening against various cancer cell lines, particularly breast carcinoma MCF-7 cell line, demonstrate the potential for drug development and cancer therapy (Perković et al., 2016).
Antimicrobial Activity
- The synthesis and antibacterial, as well as antifungal activity of new pyrido quinazolones, have been explored, suggesting the role of quinazoline derivatives in developing new antimicrobial agents (Singh & Pandey, 2006).
Pharmacological Applications
- Research on selective orexin-1 receptor antagonists derived from quinazoline-based structures has shown promise in attenuating stress-induced hyperarousal without hypnotic effects, highlighting potential applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3/c1-32-15-11-9-14(10-12-15)13-29-21(16-5-2-3-8-19(16)26-23(29)31)28-22(30)27-20-17(24)6-4-7-18(20)25/h2-12H,13H2,1H3,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLQQWYNHICHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-difluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)
![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)
![(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413162.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)


![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)
![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)
![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)